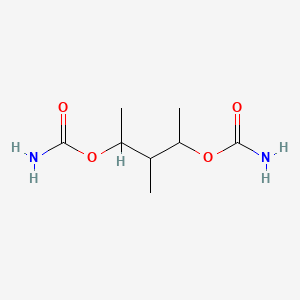
1-Benzylazetidine-3-carboxylic acid
Übersicht
Beschreibung
1-Benzylazetidine-3-carboxylic acid is a carboxylic acid with the CAS Number 94985-27-0 . It is a chemical building block used in research .
Synthesis Analysis
The synthesis of this compound involves the hydrogenation of 2C in methanol in the presence of a 5% palladium on carbon catalyst at room temperature . The catalyst is filtered off and the solvent is evaporated from the filtrate to give azetidine-3-carboxylic acid in 90% yield .Molecular Structure Analysis
The molecular formula of this compound is C11H13NO2 . The average mass is 191.226 Da and the monoisotopic mass is 191.094635 Da .Chemical Reactions Analysis
The reactivity of this compound is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 327.5±35.0 °C at 760 mmHg, and a flash point of 151.9±25.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The polar surface area is 41 Å2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Studies
- Base-Induced Sommelet-Hauser Rearrangement : The compound has been utilized in base-induced Sommelet-Hauser rearrangement studies, particularly involving N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts. This rearrangement provides unique synthetic access to α-aryl amino acid derivatives, indicating its significance in synthetic chemistry (Tayama et al., 2017).
Biotransformations
- Enantioselective Biotransformations : 1-Benzylazetidine-2-carbonitriles and related compounds undergo efficient and enantioselective biotransformations catalyzed by Rhodococcus erythropolis AJ270. This process yields azetidine-2-carboxylic acids and amide derivatives, demonstrating potential in biocatalysis and chiral synthesis (Leng et al., 2009).
Synthetic Route Development
- Route to Azetidine-2-carboxylic Acid : A new and efficient route to (S)-azetidine-2-carboxylic acid was developed, demonstrating the compound's role in the synthesis of enantiomerically pure acids, which are valuable in medicinal and synthetic chemistry (Futamura et al., 2005).
Pharmaceutical Applications
- Chymase Inhibition : 3-Benzylazetidine-2-one derivatives, related to 1-benzylazetidine-3-carboxylic acid, were designed and evaluated as chymase inhibitors. This demonstrates its potential application in the development of novel pharmaceutical agents (Aoyama et al., 2001).
Coordination Chemistry
- Complexation with Zinc Salts : The compound's derivatives were used to form coordination polymers with zinc salts, highlighting its utility in coordination chemistry and potential applications in material science (Gelinsky et al., 2002).
Biological Activity Studies
- Antibacterial and Antifungal Activity : Derivatives of this compound were synthesized and tested for antibacterial and antifungal activities, indicating its relevance in the search for new antimicrobial agents (Chavan & Pai, 2007).
Molecular Docking and Structural Analysis
- Docking Studies and Spectroscopic Properties : Structural optimization, molecular docking, and vibrational properties of derivatives were investigated, contributing to understanding their interaction with biological molecules and potential therapeutic applications (Sagaama et al., 2020).
Esterification Reactions
- Synthesis of Benzyl Esters : Utilized in the synthesis of benzyl esters from carboxylic acids, showcasing its application in organic synthesis and pharmaceutical preparation (Tummatorn et al., 2007).
Decarboxylation Reactions
- Decarboxylation in Functional Transformations : Used in microwave-assisted protodecarboxylation and decarboxylative iodination, demonstrating its role in aromatic functionalization and the synthesis of labeled compounds for research (Zhan & Li, 2017).
Reductase Characterization
- Characterization of Aldehyde Oxidoreductase Family : The compound's derivatives are investigated for their potential in enzymatic reduction processes, relevant in biochemistry and biocatalysis (He et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Azetidines, including 1-Benzylazetidine-3-carboxylic acid, are considered important in organic synthesis and medicinal chemistry . They are seen as potential candidates for ring-opening and expansion reactions . Recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates have been discussed .
Eigenschaften
IUPAC Name |
1-benzylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKOLZJNKMHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915196 | |
| Record name | 1-Benzylazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94985-27-0 | |
| Record name | 1-(Phenylmethyl)-3-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94985-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylazetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94985-27-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-hydroxy-4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364203.png)